Vibunazole

Description

Global Burden of Fungal Pathogens: A Research Challenge

Fungal pathogens impose a substantial global health and economic burden. Annually, fungal infections contribute to an estimated 150 million infections and 1.7 million deaths worldwide. scirp.orgresearchgate.net By 2023, the number of deaths attributed to fungal infections reached over 3.8 million. scirp.orgresearchgate.netamr-insights.eu The economic impact is considerable, with estimates for the United States alone reaching over $7.2 billion in 2017, primarily due to hospitalizations and outpatient visits. snoqap.comnih.gov Some estimates place the total economic burden in the US even higher, potentially exceeding $48 billion when accounting for factors like productivity loss and premature deaths. researchgate.net

The clinical burden is particularly high among immunocompromised individuals, where infections can rapidly become severe and life-threatening. amr-insights.eusmw.chnih.govebsco.comrand.orgslideshare.net Challenges in accurate diagnosis, particularly in resource-limited settings, contribute to the underestimation of the true disease burden and compromise patient safety. isid.org Furthermore, the emergence and spread of antifungal resistance represent a pressing concern, complicating treatment and increasing morbidity and mortality. amr-insights.eurand.orgisid.orgresearchgate.nettandfonline.comnih.govresearchgate.netmdpi.com The limited number of available antifungal classes exacerbates the challenge of addressing resistant infections. scirp.orgresearchgate.netamr-insights.eurand.orgresearchgate.netmdpi.com

The global burden of fungal infections necessitates continued and intensified research efforts focused on improving diagnostics, understanding fungal pathogenesis, and discovering and developing new antifungal agents.

Here is a summary of the estimated global burden of fungal infections:

| Metric | Estimated Annual Figure | Source Indices |

| Infections | 150 million | scirp.orgresearchgate.net |

| Deaths (Annual) | 1.7 million | scirp.orgresearchgate.net |

| Deaths (By 2023) | >3.8 million | scirp.orgresearchgate.netamr-insights.eu |

| US Economic Burden (2017) | >$7.2 billion | snoqap.comnih.gov |

| US Economic Burden (2019, conservative) | $11.5 billion | researchgate.net |

| US Economic Burden (2019, alternative) | >$48 billion | researchgate.net |

Historical Trajectories and Milestones in Antifungal Chemotherapy Research

The history of antifungal chemotherapy research has seen the introduction of several key classes of drugs. For decades, the primary treatment options for invasive fungal infections were amphotericin B deoxycholate and 5-fluorocytosine. smw.chnih.gov Significant milestones were reached with the advent of the azole class in the late 1980s, particularly the introduction of fluconazole (B54011) and itraconazole, which offered durably useful alternatives with improved profiles compared to amphotericin B. smw.chnih.gov The development of lipid formulations of amphotericin B also represented an important advance. smw.chnih.gov

More recently, the echinocandins, which inhibit 1,3-β-glucan synthesis in the fungal cell wall, were introduced in the early 2000s, adding a new class to the limited antifungal arsenal. researchgate.netmdpi.comnih.gov Despite these advancements, the pace of antifungal drug discovery has been notably slower compared to antibacterial agents. rand.orgmdpi.comnih.govnih.gov The development of a new class of antifungal drugs has historically taken decades. nih.govnih.gov This limited pipeline, coupled with the emergence of resistance, underscores the ongoing need for research into novel antifungal compounds and mechanisms of action. rand.orgresearchgate.netresearchgate.netmdpi.com

The Triazole Class of Antifungal Agents: Foundations and Research Significance

The triazole class of antifungal agents is a cornerstone in the treatment and prevention of a wide range of fungal infections, particularly in immunocompromised patients. ebsco.comtandfonline.comfrontiersin.orgresearchgate.netpensoft.net Triazoles are synthetic compounds characterized by the presence of a five-membered ring with three nitrogen atoms. ebsco.comnih.gov

The primary mechanism of action of triazole antifungals involves the inhibition of fungal cytochrome P450-dependent enzyme sterol 14α-demethylase (CYP51). ebsco.comnih.govfrontiersin.orgresearchgate.netpensoft.netnih.govasm.orgmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that maintains membrane fluidity and permeability. pensoft.netasm.org Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, disrupting cell membrane structure and function, ultimately resulting in fungal cell death or growth inhibition. ebsco.comfrontiersin.orgpensoft.netnih.govasm.orgmdpi.com

Compared to earlier azole antifungals (imidazoles), triazoles generally exhibit better selectivity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, contributing to a more favorable safety profile. frontiersin.orgresearchgate.netpensoft.net First-generation triazoles include fluconazole and itraconazole, while second-generation agents like voriconazole (B182144), posaconazole (B62084), and isavuconazole (B1672201) offer expanded spectrums of activity. frontiersin.orgpensoft.net

The significance of the triazole class in academic research lies in their widespread clinical use, their well-defined mechanism of action which serves as a basis for structure-activity relationship studies, and the ongoing need to develop new triazole derivatives or overcome resistance mechanisms that have emerged against existing compounds. tandfonline.comnih.govfrontiersin.org Research continues to explore the structure and activity of triazole compounds to identify agents with improved potency, broader spectrums, and reduced susceptibility to resistance.

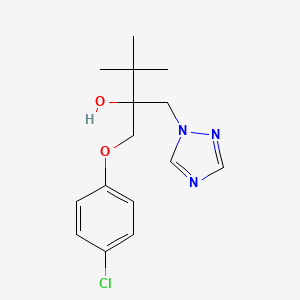

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPZTCGZAFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001251 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80456-55-9, 104358-25-0, 104358-26-1 | |

| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibunazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIBUNAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vibunazole: Genesis in Preclinical Antifungal Research

Early Discovery and Initial Characterization of Vibunazole (B1683049) as an Antifungal Agent

This compound is characterized chemically as an aromatic ether containing a triazole moiety. hmdb.canih.gov Its development occurred within the broader context of discovering new azole antifungals in the 1980s, a class of compounds recognized for their activity against fungi. nih.govnih.govresearchgate.netresearchgate.net Initial characterization efforts aimed to understand its basic chemical structure and identify its potential as an agent capable of inhibiting fungal growth. medkoo.comhmdb.canih.gov

Preclinical Assessment of Antifungal Activity of this compound

Preclinical assessment of this compound involved comprehensive studies to determine its spectrum and potency against diverse fungal species in laboratory settings (in vitro) and to evaluate its effectiveness in experimental models of fungal infection in animals (in vivo). nih.govnih.govmedkoo.com

In Vitro Antifungal Spectrum and Potency Studies Against Diverse Fungal Isolates

In vitro studies were conducted to ascertain the range of fungal pathogens susceptible to this compound and to quantify its potency. These studies often involved comparing this compound's activity with that of established antifungal agents using standardized susceptibility testing methods, such as minimum inhibitory concentration (MIC) determinations. medkoo.comkarger.comoup.comasm.orgresearchgate.netoup.com Research indicated that this compound demonstrated antifungal activity against various isolates, including species of Candida and Aspergillus. karger.comasm.orgru.nlresearchgate.net The in vitro activity was evaluated across diverse fungal isolates to understand its potential broad-spectrum utility. oup.comasm.orgresearchgate.netoup.com

Evaluation of this compound Efficacy in Preclinical In Vivo Models of Fungal Infection

Following promising in vitro results, this compound's efficacy was further investigated in preclinical in vivo models of fungal infection. These studies utilized animal models, such as rabbits and mice, to simulate systemic and other forms of fungal infections seen in humans. nih.govnih.govmedkoo.comasm.orgru.nl The goal was to assess whether the antifungal activity observed in the laboratory would translate into a therapeutic effect within a living organism. nih.govnih.govmedkoo.com

Molecular and Cellular Mechanisms of Antifungal Action of Vibunazole

Deciphering the Primary Target in Fungal Sterol Biosynthesis: Lanosterol (B1674476) 14α-Demethylase

The central target of Vibunazole (B1683049), in line with other azole antifungals, is the enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p). researchgate.netmdpi.comwikidoc.org This cytochrome P450 enzyme plays a vital role in the conversion of lanosterol to ergosterol (B1671047) in fungi. researchgate.netwikidoc.org The demethylation step catalyzed by lanosterol 14α-demethylase is considered an essential checkpoint in fungal sterol synthesis. wikidoc.org

Specificity of this compound Binding and Inhibition of Fungal Cytochrome P450 Enzymes

This compound, as an azole, inhibits fungal lanosterol 14α-demethylase by binding to the heme group within the enzyme's active site. wikidoc.orgmdpi.com This interaction blocks the enzyme's ability to catalyze the demethylation of lanosterol. wikidoc.orgmdpi.com While the specific binding characteristics of this compound to fungal cytochrome P450 enzymes, particularly CYP51, are central to its mechanism, detailed data on its precise binding affinity and interactions compared to other azoles would require specific biochemical studies. Generally, azoles compete with the natural substrate (lanosterol or eburicol) for binding to the active site, preventing the catalytic reaction. mdpi.comnih.gov

Downstream Cellular and Molecular Consequences of Ergosterol Depletion Induced by this compound

The inhibition of lanosterol 14α-demethylase by this compound leads to a significant depletion of ergosterol in the fungal cell membrane. researchgate.netmdpi.com Concurrently, methylated sterol precursors, such as lanosterol and 14α-methylated sterols, accumulate within the fungal cell. researchgate.netmdpi.com

Ergosterol is essential for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. researchgate.netmdpi.com Its depletion, coupled with the accumulation of abnormal sterols, disrupts membrane function. researchgate.netmdpi.com This disruption can lead to increased membrane permeability, leakage of essential cellular components, and impaired activity of membrane-bound enzymes. mdpi.comnih.gov The accumulation of toxic 14α-methylated sterols is also considered a significant contributor to the antifungal effect of azoles. mdpi.com These cellular insults ultimately inhibit fungal growth and can lead to cell death. researchgate.netnih.gov

Comparative Analysis of Mechanistic Pathways: this compound Versus Other Azole Antifungals

This compound shares the fundamental mechanism of action with other azole antifungals, such as fluconazole (B54011), itraconazole, and voriconazole (B182144), by targeting fungal lanosterol 14α-demethylase. researchgate.netmdpi.comnih.govcapes.gov.brdrugbank.comebsco.com This class of drugs is characterized by an azole ring (either imidazole (B134444) or triazole) that coordinates with the heme iron in the active site of the enzyme. wikidoc.orgmdpi.com

While the primary target is conserved, differences in the chemical structures of individual azoles can influence their binding affinity, spectrum of activity, and pharmacokinetic properties. mdpi.comasm.orgnih.gov For instance, structural variations can affect how effectively an azole inhibits CYP51 from different fungal species or how it interacts with other cellular components. Research has compared the in vitro activity of this compound to other azoles against specific fungi, showing varying degrees of potency. medchemexpress.com For example, one study indicated ketoconazole (B1673606) had greater activity than this compound against Coccidioides immitis in vitro. medchemexpress.com

The development of resistance to azole antifungals often involves mechanisms related to the ERG11 gene (encoding lanosterol 14α-demethylase) or efflux pumps that reduce intracellular drug concentrations. mdpi.comnih.gov These resistance mechanisms can affect the efficacy of this compound similarly to other azoles.

Investigation of Potential Secondary or Multitarget Antifungal Mechanisms

While the primary mechanism of this compound and other azoles is the inhibition of lanosterol 14α-demethylase, some studies suggest the possibility of secondary or multi-target effects for azole antifungals. For example, alterations in the ergosterol biosynthetic pathway due to mutations in other ERG genes can influence susceptibility to azoles. mdpi.combiorxiv.orgnih.gov Additionally, some research on other azoles has explored potential interactions with other cellular pathways, although the direct relevance of these to this compound's mechanism requires specific investigation. frontiersin.org Currently, the predominant understanding of this compound's antifungal action is centered on its impact on ergosterol biosynthesis.

Synthetic Chemistry and Structural Insights Driving Vibunazole Research

Advanced Synthetic Methodologies for Vibunazole (B1683049) and its Analogues

The synthesis of this compound and its analogues often involves multistep strategies, characteristic of the preparation of azole-based compounds. sci-hub.se Retrosynthetic analysis of this compound suggests its derivation from pinacolone (B1678379) (3,3-dimethyl-2-butanone). wikipedia.org Pinacolone is a key intermediate in the synthesis of various triazole fungicides. wikipedia.org

The synthesis of novel triazole derivatives with potential antifungal activity frequently involves the incorporation of the triazole ring system into various molecular scaffolds. nih.govresearchgate.net For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives has been achieved through reactions involving thiosemicarbazides. nih.gov These synthetic routes can yield compounds with varying substituents, which are then evaluated for their biological activity. nih.gov

Research into new antifungal agents often explores different synthetic approaches, including both conventional thermal heating and ultrasound irradiation methods, to synthesize hybrid molecules containing pharmacophoric features from different lead compounds. researchgate.net

Stereochemical Considerations: Synthesis and Evaluation of this compound Enantiomers

This compound possesses a chiral center, leading to the existence of enantiomers. nih.gov Stereochemical considerations are crucial in the synthesis and evaluation of such compounds, as different enantiomers can exhibit different biological activities. numberanalytics.comwikipedia.org The synthesis of enantiomerically pure compounds is a significant objective in medicinal chemistry. wikipedia.org

Studies have specifically investigated the synthesis, antifungal activity, and pharmacokinetics of this compound and its enantiomers. nih.gov This highlights the importance of understanding the stereochemical properties of this compound for its pharmacological profile. Techniques for resolving racemic mixtures into individual enantiomers include crystallization, chromatography (particularly with chiral stationary phases), and enzymatic resolution. numberanalytics.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in identifying the specific structural characteristics of a molecule that are responsible for its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com In the context of this compound and its derivatives, SAR studies aim to understand how modifications to the chemical structure impact antifungal potency. nih.govgardp.org This knowledge guides the design of new molecules with enhanced activity. gardp.org

Azole antifungals, including triazoles like this compound, primarily exert their effect by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) synthesis. google.comacs.org The interaction between the azole nitrogen atom and the heme iron atom in CYP51 is a critical factor in their antifungal activity. ptfarm.pl SAR studies help to elucidate how structural variations influence this interaction and, consequently, the inhibitory potency against fungal CYP51.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antifungal Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR by building mathematical relationships between chemical structure and biological activity. wikipedia.org QSAR models can be used to predict the antifungal potency of new or untested this compound derivatives based on their structural features. researchgate.netresearchgate.net

QSAR studies on azole antifungals have indicated the importance of various parameters, including electronic and topological parameters, in contributing to antifungal activity. researchgate.net These models can provide insights into the molecular properties that are crucial for effective binding to the fungal target enzyme. For example, QSAR studies on fluconazole (B54011) derivatives have shown good predictive ability for antifungal activity. researchgate.net

Rational Design and Synthesis of Novel this compound Analogues

Rational design and synthesis of novel this compound analogues are driven by the information gained from SAR and QSAR studies. nih.govresearchgate.netresearchgate.net By understanding the key structural features required for antifungal activity, chemists can design and synthesize new compounds with modified structures in an effort to improve potency, spectrum of activity, or other desirable properties. gardp.orgresearchgate.net

This process often involves incorporating specific functional groups or modifying existing parts of the this compound scaffold based on the insights from SAR/QSAR analysis and knowledge of the target enzyme. The goal is to create analogues with enhanced interactions with fungal CYP51 while potentially minimizing interactions with human enzymes. acs.org

Elucidation of Key Pharmacophoric Features for Enhanced Antifungal Activity

The elucidation of key pharmacophoric features is a crucial aspect of rational drug design. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. ptfarm.plrsc.org

Molecular and Genomic Mechanisms of Fungal Resistance to Vibunazole

Overview of Antifungal Drug Resistance Mechanisms in Fungi

Antifungal drug resistance in fungi is a significant challenge in treating fungal infections. The development of resistance can be either intrinsic to the fungal species or acquired through genetic mutations or adaptive responses upon exposure to antifungal agents nih.govresearchgate.netmims.comwikipedia.orgwikipedia.org. Several key mechanisms contribute to this phenomenon across different classes of antifungal drugs, particularly azoles. These include modifications in the drug target, overexpression of the target enzyme, activation of drug efflux pumps that reduce intracellular drug concentrations, alterations in sterol biosynthesis pathways, and the formation of biofilms which can inherently reduce drug penetration and increase tolerance nih.govresearchgate.netwikipedia.orgwikipedia.orgmims.comcenmed.commims.comwikipedia.orghmdb.caalfa-chemistry.com. Acquired resistance in therapeutically important fungi is often linked to the regular and preventive use of antifungal drugs nih.gov. The molecular underpinnings of antifungal resistance, especially in species like Candida and Aspergillus, have been extensively studied nih.govresearchgate.netcenmed.com.

Target-Site Alterations Leading to Vibunazole (B1683049) Resistance

As an azole antifungal, this compound is expected to primarily target the fungal enzyme lanosterol (B1674476) 14α-demethylase (Erg11p in yeasts, homologous to Cyp51A in molds), which is essential for ergosterol (B1671047) biosynthesis researchgate.netmims.comfishersci.cafishersci.cawikipedia.orghmdb.ca. Alterations in this target enzyme can lead to decreased binding affinity of the antifungal drug, thereby conferring resistance researchgate.nethmdb.ca. These alterations can occur through mutations in the gene encoding the enzyme or through mechanisms that lead to an increased abundance of the target enzyme within the fungal cell.

Mutational Analysis of Fungal Cyp51 (Erg11p) and Related Enzymes

Mutations in the ERG11 (or CYP51) gene are a common mechanism of azole resistance in various fungal species, including Candida albicans and Aspergillus fumigatus researchgate.netfishersci.cacenmed.comwikipedia.orgwikipedia.org. These mutations can result in amino acid substitutions in the Erg11p/Cyp51A protein, affecting the binding site of the azole drug and reducing its inhibitory effect researchgate.netfishersci.cahmdb.cawikipedia.org. Studies on azole-resistant Candida strains have identified numerous substitutions in Erg11p, many of which can have an additive effect on resistance researchgate.netwikipedia.org. For instance, in C. albicans, common alterations like R467K and G464S, located near the heme-binding site, have been reported researchgate.netwikipedia.org. In A. fumigatus, target site alterations are frequently observed, with over 30 cyp51A mutations identified researchgate.net. These mutations often cluster in specific "hotspot" regions within the gene, which are particularly permissive to amino acid substitutions that confer resistance fishersci.ca. While specific mutational analyses of Erg11p/Cyp51A directly linked to this compound resistance are not prominently detailed in the search results, it is highly probable that similar mutations in the target enzyme would contribute to reduced susceptibility to this compound, given its mechanism of action as an azole.

Gene Overexpression and Regulatory Mechanisms Affecting Target Abundance

Increased expression of the ERG11 (CYP51) gene, leading to a higher cellular concentration of the target enzyme, is another significant mechanism of azole resistance nih.govwikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikipedia.orgalfa-chemistry.commims.comwikipedia.orglgmpharma.com. With more Erg11p/Cyp51A available, a higher concentration of the azole drug is required to inhibit the enzyme sufficiently to impact ergosterol synthesis wikipedia.orgalfa-chemistry.com. This overexpression can be a result of various genetic and regulatory changes. Increased transcriptional levels of ERG11 mRNA have been observed in azole-resistant Candida strains wikipedia.org. Gene amplification, leading to an increased number of ERG11 gene copies, has also been shown to play a role in multidrug resistance in Candida species, with a relationship observed between gene copy number and minimum inhibitory concentration of azoles like fluconazole (B54011) mims.com. Regulatory mechanisms involving transcription factors can also contribute to ERG11 overexpression. For example, gain-of-function mutations in transcription factors like UPC2 can lead to increased activity and subsequent overexpression of ERG11 and other genes in the ergosterol pathway alfa-chemistry.comwikipedia.org. While these mechanisms are well-documented for other azoles, their specific contribution to this compound resistance would likely follow similar patterns due to the shared target.

Role of Drug Efflux Pumps in this compound Resistance

Fungal cells can also develop resistance to antifungal drugs by actively transporting the drug out of the cell, reducing its intracellular concentration below therapeutic levels nih.govresearchgate.netwikipedia.orgwikipedia.orgfishersci.cacenmed.commims.comwikipedia.orgwikipedia.orghmdb.caalfa-chemistry.comwikipedia.orgmims.commims.com. This process is mediated by membrane-associated efflux pumps, which are a ubiquitous resistance mechanism enabling multidrug resistance researchgate.nethmdb.camims.com. Two major superfamilies of transporters are involved in antifungal efflux in fungi: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters researchgate.netwikipedia.orgwikipedia.orgfishersci.cacenmed.comhmdb.caalfa-chemistry.comwikipedia.orgwikipedia.org.

Characterization of ATP-Binding Cassette (ABC) Transporters

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to translocate substrates across the cell membrane hmdb.cawikipedia.org. In fungi, ABC transporters play a significant role in the efflux of various compounds, including azole antifungals researchgate.netwikipedia.orgcenmed.comhmdb.caalfa-chemistry.comwikipedia.org. Overexpression of genes encoding ABC transporters is a common mechanism of azole resistance, particularly in Candida species researchgate.nethmdb.caalfa-chemistry.comwikipedia.orgwikipedia.orgmims.com. In C. albicans, for instance, the ABC transporters Cdr1p and Cdr2p are well-characterized and their upregulation is associated with reduced azole accumulation and increased resistance researchgate.nethmdb.caalfa-chemistry.comwikipedia.orgwikipedia.orgmims.com. Specific ABC transporters have also been implicated in azole resistance in other fungal pathogens like Candida glabrata (e.g., CgCdr1, CgCdr2, CgSnq2) and Aspergillus fumigatus (e.g., atrF, AfuMDR1, AfuMDR3, AfuMDR4) researchgate.netwikipedia.orgmims.com. These transporters contribute to multidrug resistance by recognizing and extruding structurally diverse compounds researchgate.nethmdb.ca.

Metabolic Bypass and Alternative Pathway Activation in Resistant Fungi

Fungal pathogens can develop resistance to antifungal agents, including azoles like this compound, through various mechanisms. One such mechanism involves the activation of metabolic bypasses or alternative pathways that circumvent the drug's inhibitory effects on essential cellular processes. Azoles primarily target the enzyme lanosterol 14α-demethylase (Erg11p), a key component of the ergosterol biosynthesis pathway nih.gov. Ergosterol is crucial for maintaining fungal cell membrane structure and function. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic methylated sterols nih.gov.

In response to azole pressure, resistant fungi may activate alternative metabolic routes or upregulate existing pathways to compensate for the disruption in ergosterol synthesis or to mitigate the accumulation of toxic sterols. While general mechanisms of metabolic adaptation and alternative pathway activation in antifungal resistance have been studied in various fungal species, specific detailed research findings focusing solely on metabolic bypasses or alternative pathways activated in fungi resistant specifically to this compound are not extensively documented in the readily available literature. Studies on azole resistance in general highlight the potential roles of pathways such as those involved in membrane lipid biosynthesis or central metabolic pathways, though their precise contribution to tolerance and resistance can require further understanding reactgroup.org. Alternative carbon source pathways have also been investigated in the context of fungal virulence and adaptation within the host, which could potentially play a role in resistance mechanisms, although specific links to this compound resistance require dedicated study medchemexpress.com.

Investigation of Cross-Resistance and Multidrug Resistance Patterns in Response to this compound

Cross-resistance occurs when resistance to one antifungal agent confers resistance to other drugs, often within the same class or targeting similar pathways gardp.orgscite.ai. Multidrug resistance (MDR) involves resistance to multiple structurally unrelated antifungal agents with different mechanisms of action biorxiv.orgdavidmoore.org.uk. As an azole antifungal, this compound's mechanism of action involves inhibiting ergosterol biosynthesis, similar to other azoles like fluconazole, itraconazole, voriconazole (B182144), and posaconazole (B62084) nih.gov.

Investigations into azole resistance have frequently revealed patterns of cross-resistance among different azole compounds. This can be attributed to shared resistance mechanisms, such as alterations in the drug target enzyme Erg11p, or the overexpression of efflux pumps (e.g., ABC and MFS transporters) that actively pump azole drugs out of the fungal cell, thereby reducing intracellular drug concentrations nih.govmdpi.comsci-hub.se. The overexpression of certain efflux transporters, such as CDR1 and CgCDR1, is known to mediate cross-resistance to multiple azoles nih.gov.

While this compound has been included in studies comparing the in vitro activity and azole parallel resistance profiles of various antifungal agents against yeast isolates rajpub.comnih.govpmjournal.ir, detailed and extensive data specifically delineating the cross-resistance and multidrug resistance patterns uniquely associated with the development of resistance to this compound are not prominently featured in the currently available search results. Studies often discuss azole cross-resistance and MDR in broader terms, using commonly studied azoles as examples frontiersin.orgnih.govmedchemexpress.comresearchgate.net. The development of multidrug resistance in fungi is a complex process that can involve the accumulation of multiple resistance mechanisms mdpi.com.

Further dedicated research is needed to comprehensively map the specific cross-resistance and multidrug resistance patterns that emerge in fungal pathogens exposed to this compound, and to elucidate the precise molecular mechanisms underlying these patterns for this particular compound.

Advanced Research Methodologies in Vibunazole Compound Analysis

Computational Chemistry and Cheminformatics Approaches in Antifungal Discovery

Computational chemistry and cheminformatics approaches are widely used in the discovery and optimization of antifungal agents. These methods leverage computational power to analyze chemical structures, predict properties, and simulate molecular interactions, accelerating the drug discovery process. mdpi.comresearchgate.netmdpi.comresearchgate.net They can be used to design novel derivatives and assess their potential antifungal activity. mdpi.com

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Vibunazole) when bound to a protein target, as well as the binding affinity between the two molecules. mdpi.comscielo.org.coresearchgate.net This method is particularly valuable in the study of azole antifungals, which primarily target lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.govfrontiersin.orgnih.gov Docking studies can elucidate specific binding modes and interactions, such as hydrogen bonding and hydrophobic contacts, between the antifungal compound and residues within the active site of the target enzyme. researchgate.netmdpi.comscilit.comresearchgate.net By predicting the strength of these interactions, researchers can gain insights into the potential efficacy of a compound and guide the design of more potent analogs. mdpi.com Studies on various azole derivatives have utilized molecular docking to understand their binding to fungal CYP51, correlating docking results with observed antifungal activity. mdpi.comscilit.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Understanding Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and its protein target over time. mdpi.commdpi.com Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their behavior in a biological environment. mdpi.commdpi.com These simulations can reveal details about the stability of the compound-protein complex, conformational changes upon binding, and the nature of intermolecular interactions. mdpi.comnih.gov MD simulations are valuable for understanding the dynamic stability and interaction patterns of potential drug candidates within protein binding sites. mdpi.com Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses from MD simulations can indicate the stability and flexibility of the protein-ligand complex. mdpi.comnih.gov This technique has been applied to study the interactions of various molecules with protein targets, including those relevant to antifungal research. mdpi.comnih.govnih.gov

Virtual Screening Techniques for Identifying Novel Antifungal Scaffolds

Virtual screening is a computational method used to search large databases of chemical compounds for potential drug candidates based on their predicted properties or their ability to bind to a specific biological target. scielo.org.co This technique can significantly reduce the time and cost associated with traditional high-throughput screening by prioritizing compounds with a higher likelihood of activity. Structure-based virtual screening involves docking compound libraries into the binding site of a target protein and scoring their predicted interactions to identify potential inhibitors. nih.gov This approach has been used to identify novel antifungal scaffolds by screening for molecules that might bind effectively to fungal targets like CYP51 or other essential enzymes. nih.govmdpi.com Virtual screening, often combined with molecular docking, helps in the identification of hit compounds for further experimental validation. scielo.org.co

Omics-Based Methodologies in Fungal Pathogen Response to This compound (B1683049)

Omics-based methodologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular responses of fungal pathogens to antifungal agents like azoles. These approaches allow researchers to study global changes in gene expression, protein abundance, and metabolite profiles, respectively, under antifungal stress. nih.govmdpi.comnih.govresearchgate.net This helps in understanding the mechanisms of antifungal action and the development of resistance. nih.govmdpi.comnih.govresearchgate.net

Transcriptomic Profiling of Gene Expression Under Antifungal Stress

Transcriptomic profiling, often using techniques like RNA sequencing (RNA-seq) or microarrays, measures the abundance of messenger RNA (mRNA) molecules in a cell or organism at a given time. nih.govfrontiersin.orgnih.gov By comparing the transcriptomes of fungal pathogens exposed to antifungal agents with those of untreated controls, researchers can identify genes that are differentially expressed in response to the drug. nih.govfrontiersin.orgnih.gov This can reveal pathways involved in drug uptake, efflux, target modification, and stress response. frontiersin.orgnih.govnih.govnih.govmdpi.com Studies on Aspergillus fumigatus exposed to voriconazole (B182144), another triazole antifungal, have shown decreased mRNA expression of ergosterol biosynthesis genes and increased levels of genes involved in transporters, transcription factors, and cellular metabolism. nih.gov Transcriptomic analysis can provide a genome-wide view of the fungal response to antifungal attack. frontiersin.org

Proteomic and Metabolomic Analysis of Fungal Cellular Responses

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions, within a biological system. mdpi.comresearchgate.netnih.govmednexus.orgfrontiersin.org Mass spectrometry-based proteomics is a common technique used to identify and quantify proteins, providing insights into the cellular machinery and its response to stimuli. mdpi.comresearchgate.netmednexus.orgfrontiersin.org Proteomic profiling of fungal species exposed to antifungal agents can reveal changes in protein expression related to drug resistance mechanisms, stress response, and metabolic adaptations. mdpi.comresearchgate.netnih.govfrontiersin.org For example, studies on Aspergillus fumigatus exposed to voriconazole identified differentially synthesized proteins involved in general stress response and cell detoxification. nih.gov

Metabolomic analysis focuses on the comprehensive study of metabolites, the small molecules that are the end products of cellular processes. nih.govmdpi.comresearchgate.netmdpi.com Metabolomic profiling can capture the physiological state of a fungal pathogen and reveal changes in metabolic pathways in response to antifungal treatment. nih.govmdpi.comresearchgate.netmdpi.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for the identification and quantification of metabolites. nih.govresearchgate.net Metabolomics can help decipher host-pathogen interactions and identify metabolic adaptations related to drug resistance and biofilm formation. nih.govmdpi.comresearchgate.net Studies have utilized metabolomics to investigate the metabolic effects of antifungal agents on fungi and to identify metabolite patterns associated with resistance. nih.govmdpi.comresearchgate.net

Advanced Spectroscopic and Imaging Techniques for Cellular Interaction Research

Advanced spectroscopic and imaging techniques play a crucial role in elucidating the complex interactions between small molecules, such as antifungal agents like azoles, and biological systems at the cellular level. Techniques such as Mass Spectrometry Imaging (MSI), Confocal Microscopy, Fluorescence Microscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful capabilities for studying drug uptake, distribution, localization, and effects within cells and tissues drugtargetreview.comemergentresearch.orgchemistryviews.orgesrf.frnih.govmdpi.comcolumbia.edumdpi.combiorxiv.orggidrm.orgresearchgate.netplos.orglifebit.ainih.govnih.govnih.govvivascope.comd-nb.infonih.govnih.govntno.orgacs.orgresearchgate.netspectroscopyonline.comamericanpharmaceuticalreview.comnih.govnih.gov.

Mass Spectrometry Imaging (MSI), including techniques like SIMS, allows for the direct measurement and spatial visualization of the molecular composition of a sample, enabling the imaging of exogenous drugs and endogenous metabolites within tissue sections and even at near cellular resolution drugtargetreview.comcolumbia.edunih.govamericanpharmaceuticalreview.com. Confocal microscopy, particularly fluorescence confocal microscopy, is widely used for high-resolution imaging of fluorescently labeled specimens with significant three-dimensional structure, providing insights into the structural distribution of molecules in living cells and assessing cellular density and viability within complex structures like biofilms emergentresearch.orgbiorxiv.orgresearchgate.netnih.govvivascope.com. Fluorescence microscopy is a common method for non-invasive tracking and imaging of biomolecules and can be used to study cellular uptake and localization of fluorescently labeled compounds mdpi.comnih.govd-nb.infospectroscopyonline.com. NMR spectroscopy, including in-cell NMR, offers atomic-resolution information about the structure, dynamics, and interactions of biomolecules in their native cellular environment, although challenges exist regarding signal sensitivity and resolution in complex cellular milieu chemistryviews.orgesrf.frmdpi.comgidrm.orgnih.govresearchgate.net. These techniques are broadly applied in pharmacological analysis to understand drug-cell interactions, mechanisms of action, and the impact of drugs on cellular processes nih.govlifebit.ainih.govspectroscopyonline.comnih.gov.

Future Trajectories and Emerging Research Avenues for Vibunazole and Triazole Antifungals

Strategies for Overcoming Antifungal Resistance to Triazoles

Resistance to triazole antifungals is a growing concern globally, contributing to increased mortality in immunocompromised patients. frontiersin.orgnih.gov Mechanisms of triazole resistance in fungi are varied and can involve both modifications to the drug target, Cyp51A, and mechanisms that reduce the intracellular concentration of the drug. frontiersin.orgmdpi.comasm.orgnih.gov

Key mechanisms of resistance include:

Mutations and overexpression of ERG11/cyp51A: Amino acid substitutions or increased expression of the gene encoding the target enzyme, 14-α-demethylase, can reduce the affinity of the triazole for its target or increase the amount of target enzyme, thereby titrating out the drug. frontiersin.orgmdpi.comasm.orgnih.gov In Aspergillus fumigatus, specific mutations in cyp51A, sometimes coupled with a tandem repeat in the gene promoter, are significant contributors to triazole resistance. frontiersin.orgasm.org In Candida and Cryptococcus species, aneuploidies and copy number variants affecting chromosomes carrying ERG11 can lead to elevated expression. frontiersin.org

Increased Efflux Pump Activity: Fungi can develop resistance by increasing the activity of efflux transporters, which pump the antifungal drug out of the cell, reducing its intracellular concentration below therapeutic levels. frontiersin.orgasm.orgnih.govfrontiersin.org These pumps belong to superfamilies such as the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. asm.orgnih.govfrontiersin.orgreviberoammicol.com In Candida species, mutations in transcription factors can lead to increased expression of efflux transporters. frontiersin.org

Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes involved in ergosterol synthesis, such as hmg1 (encoding HMG-CoA reductase), can also contribute to resistance. frontiersin.org

Biofilm Formation: Fungal cells growing in biofilms often exhibit reduced susceptibility to antifungals compared to planktonic cells. nih.govfrontiersin.org

Strategies to overcome triazole resistance are actively being researched. These include the development of new compounds designed to circumvent existing resistance mechanisms, the use of combination therapies, and potentially repurposing or derivatizing existing agents. nih.govfrontiersin.orgujmm.org.ua Animal models of invasive aspergillosis have been instrumental in studying treatment regimens for triazole-resistant infections, confirming that high minimum inhibitory concentrations (MICs) correlate with treatment failure and exploring strategies like dose escalation and combination therapy. nih.govoup.com

Exploration of Novel Fungal Targets for Next-Generation Antifungals

While triazoles primarily target ergosterol biosynthesis, research is expanding to explore novel fungal targets to overcome resistance and broaden the spectrum of antifungal activity. oup.comfrontiersin.orgujmm.org.uaacs.orgnih.gov The close evolutionary relationship between fungal and human cells presents a challenge in identifying targets that are selectively toxic to fungi. amazonaws.com However, unique components of fungal cells, such as the cell wall and specific metabolic pathways, offer potential avenues. oup.comamazonaws.com

Novel targets under investigation include:

Cell Wall Biosynthesis: The fungal cell wall is a unique structure not present in mammalian cells, making its synthesis a highly specific target. oup.com Echinocandins, for example, target the synthesis of β-(1,3)-D-glucan, a key cell wall polysaccharide. oup.comamazonaws.commdpi.com

Protein Synthesis: Inhibitors of fungal protein synthesis, such as sordarins, represent another class of agents targeting essential cellular processes. researchgate.net

Mitochondria: Mitochondria, vital for fungal cell growth and survival, are being explored as potential antifungal targets. mdpi.com

Virulence Factors: Targeting fungal virulence factors, which contribute to the pathogen's ability to establish infection and damage host tissues, is another strategy for developing new therapies. oup.comfrontiersin.orgacs.org

Other Metabolic Pathways: Enzymes involved in other essential fungal metabolic pathways, such as pyrimidine (B1678525) synthesis (e.g., dihydroorotate (B8406146) dehydrogenase, targeted by DSM265), are also being investigated. mdpi.com

Research into novel targets aims to identify pathways or molecules that are essential for fungal survival or pathogenesis but are sufficiently different from host targets to minimize toxicity. oup.comamazonaws.com While Vibunazole's primary mechanism is known, future research may explore its potential interaction with or influence on these or other novel targets, possibly in combination with agents targeting these pathways.

Research into Combination Antifungal Therapy Approaches

Combination antifungal therapy involves using two or more antifungal agents simultaneously to enhance efficacy, broaden the spectrum of activity, prevent the emergence of resistance, or reduce toxicity by allowing lower doses of individual drugs. frontiersin.orgujmm.org.uanih.gov

Studies on combination therapy involving triazoles have shown varying results, including synergy, additivity, or even antagonism, depending on the specific drugs, fungal species, and the nature of the infection. frontiersin.orgamegroups.orgasm.orgcapes.gov.br

Key aspects of research into combination therapy:

Broadening Spectrum: Combining antifungals with different mechanisms of action can provide coverage against a wider range of fungal pathogens. nih.gov

Preventing Resistance: Using multiple drugs simultaneously can make it more difficult for fungi to develop resistance, as they would need to acquire resistance mechanisms to multiple agents concurrently.

Clinical Evidence: While in vitro and animal studies show promise, robust clinical trial data supporting the widespread use of combination therapy for all fungal infections are still developing. frontiersin.orgnih.gov

Although specific research on This compound (B1683049) in combination therapy was not prominently found in the search results, the principles and findings from studies on other triazoles in combination are relevant to exploring potential future uses of this compound in combined regimens. The patent literature mentions antifungal compositions that may include this compound, suggesting potential exploration of combinations. google.com

Table 1: Examples of Antifungal Combination Studies

| Antifungal Combination | Fungal Pathogen | Outcome/Finding | Source |

| Triazole + Echinocandin | Aspergillus spp. | Synergistic activity against triazole-resistant isolates in some studies. asm.org | frontiersin.orgasm.org |

| Voriconazole (B182144) + Anidulafungin | Invasive Aspergillosis | Trend towards improved overall survival in some clinical studies. amegroups.orgresearchgate.netamegroups.org | amegroups.orgresearchgate.netamegroups.org |

| Amphotericin B + Posaconazole (B62084) | Mucormycosis | Successfully used in treatment. frontiersin.org | frontiersin.org |

| Amorolfine + various | Dermatophytes, yeasts | Showed synergistic activity in vitro and in animal models. capes.gov.br | capes.gov.br |

Repurposing and Derivatization of Existing Compounds for Enhanced Antifungal Efficacy

Repurposing existing drugs for new indications and developing derivatives of known active compounds are valuable strategies in antifungal drug discovery. ujmm.org.uamdpi.com Repurposing benefits from the availability of existing safety and pharmacokinetic data for the original drug. mdpi.com Derivatization allows for the optimization of properties such as potency, spectrum, and pharmacokinetic profiles.

Research in this area includes:

Drug Repurposing: Identifying non-antifungal drugs that exhibit antifungal activity. mdpi.com For example, some triazole compounds, originally developed as antifungals, are being explored for activity against parasitic diseases by targeting essential parasite pathways like CYP51. mdpi.com Itraconazole, a triazole antifungal, has also been identified in screens for potential anti-cancer activity. nih.gov

Derivatization: Modifying the chemical structure of existing antifungal agents to improve their efficacy, reduce toxicity, or overcome resistance. frontiersin.orgujmm.org.ua This can involve synthesizing hybrid molecules that combine features of different pharmacophores or modifying specific parts of the molecule, such as the triazole ring, while considering the impact on target interaction and potential off-target effects. mdpi.comnih.gov

While specific details on the repurposing or derivatization of this compound were not extensively found, the general strategies applied to other triazoles are relevant. The triazole moiety itself is a key pharmacophore that can be incorporated into new chemical entities or modified. mdpi.comresearchgate.net The potential for this compound or its structural scaffold to be explored in future repurposing or derivatization efforts aimed at enhanced antifungal efficacy or activity against resistant strains aligns with current research trends in triazole chemistry.

Q & A

Q. Table 1: Key Parameters for In Vitro vs. In Vivo this compound Studies

Q. Table 2: Common Contradictions in this compound Research and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.